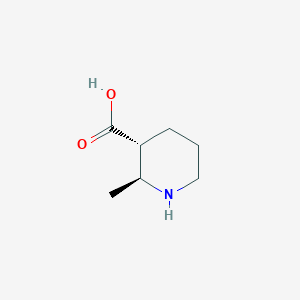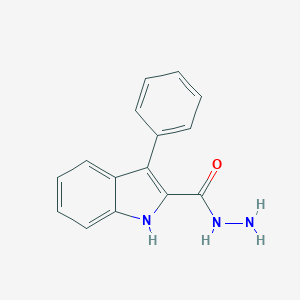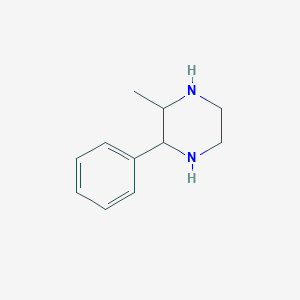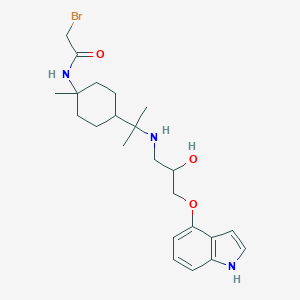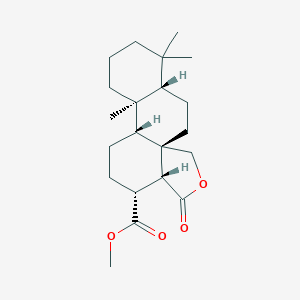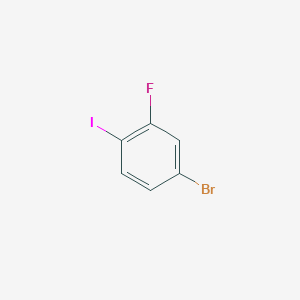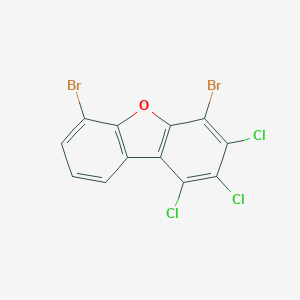
4,6-Dibromo-1,2,3-trichlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-1,2,3-trichlorodibenzofuran (DB-67) is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. DB-67 is a halogenated dibenzofuran compound that has been found to exhibit a range of biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-1,2,3-trichlorodibenzofuran is not fully understood, but it is believed to involve the disruption of cellular processes through the inhibition of protein synthesis. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to bind to ribosomes, which are responsible for the synthesis of proteins in cells. This binding prevents the ribosomes from functioning properly, leading to the inhibition of protein synthesis and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. In vitro studies have shown that 4,6-Dibromo-1,2,3-trichlorodibenzofuran is toxic to a variety of cell types, including cancer cells and normal cells. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6-Dibromo-1,2,3-trichlorodibenzofuran in laboratory experiments is its high potency and selectivity for cancer cells. However, 4,6-Dibromo-1,2,3-trichlorodibenzofuran can also be toxic to normal cells, which can limit its potential as a therapeutic agent. In addition, the synthesis of 4,6-Dibromo-1,2,3-trichlorodibenzofuran can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 4,6-Dibromo-1,2,3-trichlorodibenzofuran. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic targets for 4,6-Dibromo-1,2,3-trichlorodibenzofuran, which could lead to the development of more effective treatments for cancer and other diseases. Finally, further studies are needed to better understand the mechanism of action of 4,6-Dibromo-1,2,3-trichlorodibenzofuran and its potential effects on human health and the environment.
Métodos De Síntesis
The synthesis of 4,6-Dibromo-1,2,3-trichlorodibenzofuran involves the reaction of 4,6-dibromo-1,2,3-trichlorobenzene with sodium hydroxide and copper powder. The reaction proceeds through a series of intermediate steps, resulting in the formation of 4,6-Dibromo-1,2,3-trichlorodibenzofuran as the final product. The purity of the synthesized compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4,6-Dibromo-1,2,3-trichlorodibenzofuran has been used in a variety of scientific research applications, including studies of its potential as an environmental pollutant, its toxicity to aquatic organisms, and its effects on human health. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Propiedades
Número CAS |
107227-53-2 |
|---|---|
Nombre del producto |
4,6-Dibromo-1,2,3-trichlorodibenzofuran |
Fórmula molecular |
C12H3Br2Cl3O |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
4,6-dibromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12H3Br2Cl3O/c13-5-3-1-2-4-6-8(15)10(17)9(16)7(14)12(6)18-11(4)5/h1-3H |
Clave InChI |
XFMGORLTEPFRGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
SMILES canónico |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
Sinónimos |
DIBROMO-TRICHLORODIBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
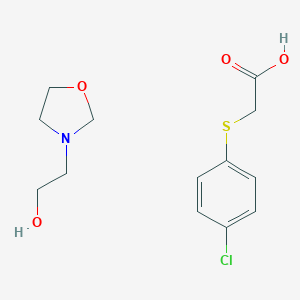
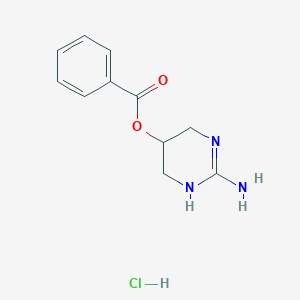
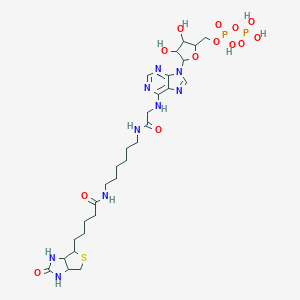
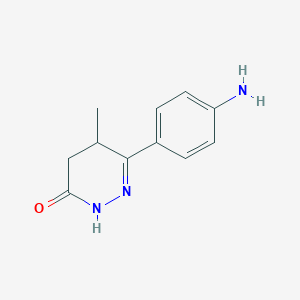
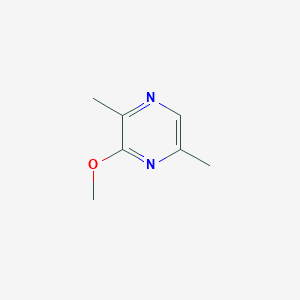
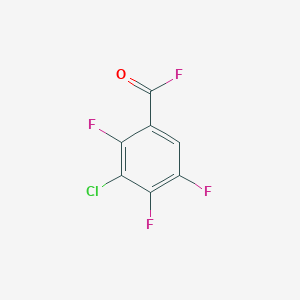
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
